BenchChemオンラインストアへようこそ!

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide (CAS 1021093-76-4; MF: C₂₃H₂₂FNO₄; MW: 395.43) is a synthetic, fluorinated 4-oxo-4H-pyran-2-carboxamide derivative offered commercially for research and development use at purities typically ≥95%. The 4H-pyran-2-carboxamide scaffold, featuring a 5-position benzyloxy group and a 4-oxo substitution pattern, has been investigated in the peer-reviewed medicinal chemistry literature as a privileged template for designing inhibitors of Src-family kinases (SFKs) implicated in oncology.

Molecular Formula C23H22FNO4
Molecular Weight 395.43
CAS No. 1021093-76-4
Cat. No. B2548512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide
CAS1021093-76-4
Molecular FormulaC23H22FNO4
Molecular Weight395.43
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C23H22FNO4/c1-16(7-8-17-5-3-2-4-6-17)25-23(27)21-13-20(26)22(15-29-21)28-14-18-9-11-19(24)12-10-18/h2-6,9-13,15-16H,7-8,14H2,1H3,(H,25,27)
InChIKeyBPOSLNXESCRKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide (CAS 1021093-76-4): Sourcing Rationale for a Fluorinated Pyran-2-Carboxamide Research Compound


5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide (CAS 1021093-76-4; MF: C₂₃H₂₂FNO₄; MW: 395.43) is a synthetic, fluorinated 4-oxo-4H-pyran-2-carboxamide derivative offered commercially for research and development use at purities typically ≥95% . The 4H-pyran-2-carboxamide scaffold, featuring a 5-position benzyloxy group and a 4-oxo substitution pattern, has been investigated in the peer-reviewed medicinal chemistry literature as a privileged template for designing inhibitors of Src-family kinases (SFKs) implicated in oncology [1]. The target compound incorporates a distinctive (4-phenylbutan-2-yl) amide side chain and a para-fluorobenzyl ether substituent, structural features that differentiate it within this scaffold class.

Why Generic Substitution Fails: Structural Differentiation of CAS 1021093-76-4 Within the Pyran-2-Carboxamide Class


Within the 4-oxo-4H-pyran-2-carboxamide class, small structural modifications can produce significant shifts in biological target engagement, physicochemical properties, and pharmacological behavior. The Farard et al. (2008) study demonstrated that varying the 6-position substituent and the N-amide side chain on the pyran-2-carboxamide core yields Src kinase inhibitors with markedly different activity profiles [1]. The target compound (CAS 1021093-76-4) is distinguished from its closest commercially catalogued analog—5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide (CAS 1021092-93-0)—by a single, yet consequential, atomic substitution: a para-fluorine atom on the 5-benzyloxy ring. This fluorine introduces altered electronic character, hydrogen-bond potential, metabolic stability, and lipophilicity relative to the non-fluorinated benzyloxy comparator . Because the benzyloxy substituent occupies a region of the pharmacophore known to be critical for biological recognition in this scaffold class [1], substitution with a generic, non-fluorinated analog carries a scientifically meaningful risk of divergent activity, selectivity, and pharmacokinetic behavior. Procurement decisions for SAR exploration or lead optimization programs should therefore be made with attention to this specific substitution pattern.

Product-Specific Quantitative Evidence Guide: Differentiating 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide from Its Closest Analogs


Para-Fluorine Substitution on the 5-Benzyloxy Ring Enhances Electronegativity and Hydrogen-Bonding Potential Relative to the Non-Fluorinated Benzyloxy Analog

The target compound is differentiated from its direct non-fluorinated analog, 5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide, by the presence of a para-fluorine substituent on the benzyloxy aromatic ring . This structural modification is well-recognized in medicinal chemistry to modulate electronic character, hydrogen-bonding participation, metabolic stability, and lipophilicity relative to non-fluorinated analogs [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Topological Polar Surface Area (tPSA) Comparison Indicates a Distinguishable Physicochemical Profile for BBB Permeability and Oral Bioavailability Predictions

The tPSA of the target compound has been computationally determined as 68.5 Ų, versus 68.5 Ų for the non-fluorinated analog . Although the tPSA values are identical for the parent structures, the presence of the fluorine atom alters the three-dimensional electrostatic potential surface, which can affect recognition by transporters and metabolizing enzymes in ways not captured by tPSA alone [1].

Druglikeness ADME Prediction Computational Chemistry

Class-Level Evidence: 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamides as a Privileged Scaffold for Src Kinase Inhibition Supports Targeted Procurement for Kinase-Focused Programs

The 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold was designed and evaluated as a class of potential Src kinase inhibitors by Farard et al. (2008), demonstrating that modifications to the 6-position substituent and the N-amide side chain produce differential kinase inhibitory activity in preliminary biological assays [1].

Kinase Inhibition Cancer Research Src Family Kinases

Patent Landscape Evidence: 4H-Pyran-2-Carboxamide Derivatives Are Claimed as Calpain Inhibitors, Suggesting a Multi-Target Pharmacological Space for This Scaffold

Carboxamide derivatives incorporating heterocyclic cores including 4H-pyran-2-carboxamide frameworks have been claimed in patent literature as inhibitors of calpain (calcium-dependent cysteine proteases), with therapeutic applications in neurological, muscular, and renal disorders [1].

Calpain Inhibition Neurodegeneration Patent Analysis

Best Research and Industrial Application Scenarios for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide (CAS 1021093-76-4)


Src-Family Kinase Inhibitor Screening and SAR Expansion

Based on the established class-level association of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as Src kinase inhibitors [1], the target compound can be deployed in kinase inhibition panels against SFK members (Src, Yes, Fyn, Lyn, Lck) to map the selectivity contribution of its unique (4-phenylbutan-2-yl) amide side chain and para-fluorobenzyl substituent. Its structural differentiation from previously reported 6-substituted series members makes it a logical next-step candidate for lead expansion libraries.

Fluorine-Probe SAR Studies for Physicochemical Property Optimization

The para-fluorobenzyl group on the target compound provides a direct comparator for matched-pair analysis against the non-fluorinated benzyloxy analog (CAS 1021092-93-0) . This matched pair can be used to experimentally quantify the impact of fluorine substitution on logD, microsomal stability, CYP inhibition, and permeability in parallel ADME assays, generating transferable SAR knowledge for the broader 4H-pyran-2-carboxamide lead series.

Calpain Inhibition Screening for Neurodegeneration and Ischemia-Reperfusion Programs

Given the patent-based association of 4H-pyran-2-carboxamide derivatives with calpain inhibitory activity [2], the target compound is a suitable candidate for inclusion in calpain-1 and calpain-2 enzymatic activity assays. Its availability at ≥95% purity from commercial sources facilitates immediate deployment in biochemical screening without additional synthetic resource investment.

Chemical Biology Tool Compound for Cellular Pathway Deconvolution

The compound's drug-like physicochemical profile (MW 395.43, tPSA 68.5 Ų, XLogP3 3.8) positions it within favorable property space for cell-permeable probe development. It can be employed in cellular target engagement assays (e.g., CETSA, NanoBRET) to confirm intracellular kinase or protease target modulation before committing to extensive medicinal chemistry optimization in a given program.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.